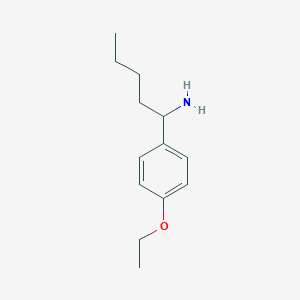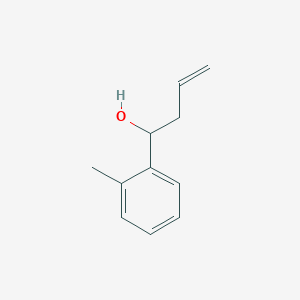
1-(2-Methylphenyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)but-3-en-1-ol is an organic compound belonging to the class of homoallylic alcohols It features a phenyl group substituted with a methyl group at the ortho position and an allylic alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)but-3-en-1-ol can be synthesized through the allylation of 2-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This method involves the formation of a carbon-carbon bond between the allyl group and the benzaldehyde derivative.
Industrial Production Methods: . This reaction is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Formation of 1-(2-Methylphenyl)but-3-en-1-one.
Reduction: Formation of 1-(2-Methylphenyl)butan-1-ol.
Substitution: Formation of 1-(2-Methylphenyl)but-3-en-1-chloride.
Scientific Research Applications
1-(2-Methylphenyl)but-3-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)but-3-en-1-ol involves its interaction with molecular targets through its hydroxyl and allylic functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the allylic group can participate in various chemical reactions. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
1-Phenyl-3-buten-1-ol: An aromatic alcohol with a similar structure but without the methyl substitution.
Isoprenol (3-Methylbut-3-en-1-ol): A hemiterpene alcohol with industrial significance.
Uniqueness: 1-(2-Methylphenyl)but-3-en-1-ol is unique due to the presence of the ortho-methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
24165-62-6 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2-methylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-3-6-11(12)10-8-5-4-7-9(10)2/h3-5,7-8,11-12H,1,6H2,2H3 |
InChI Key |
JORKKCNEVFAEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13250257.png)

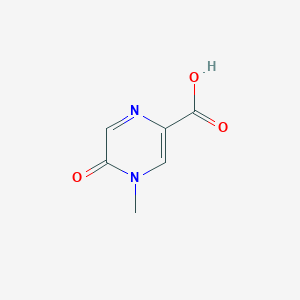
![4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13250273.png)


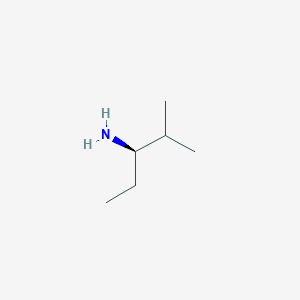
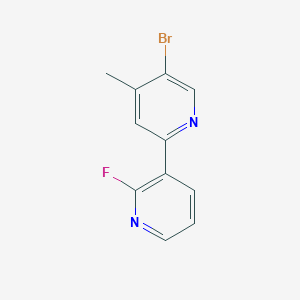
![N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13250294.png)


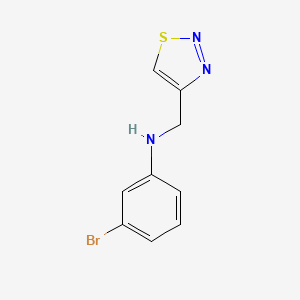
![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid](/img/structure/B13250339.png)
